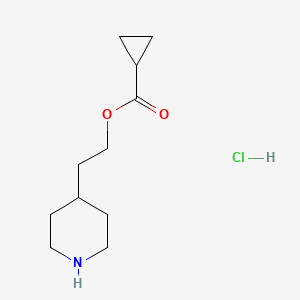
4-ピペリジニルエチルシクロプロパンカルボン酸塩酸塩
説明
2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
この化合物は、ピペリジン環を特徴とし、医薬品化学において貴重なビルディングブロックです。 ピペリジン誘導体は、医薬品分子中の存在頻度が高いため、様々な医薬品合成における重要な構成要素です 。シクロプロパン環は、有意な代謝安定性を付与することができ、この化合物を新規治療薬開発のための魅力的な候補にしています。新規薬物の設計におけるその用途は、薬物動態的特性の強化または生物学的標的への結合親和性の向上という文脈で探求できます。
農業
農業分野では、ピペリジン誘導体は、殺虫剤や除草剤としての潜在的な用途について研究されてきました 。4-ピペリジニルエチルシクロプロパンカルボン酸塩酸塩に存在する構造モチーフは、害虫や雑草に対して特定の活性を示す化合物を開発するために利用でき、作物保護戦略に貢献することができます。
材料科学
ポリマーや材料にピペリジンとシクロプロパンの構造を組み込むことで、独特の特性を持つ新規材料を開発できる可能性があります 。材料科学におけるこの化合物の用途に関する研究は、耐久性、柔軟性、またはその他の望ましい特性を強化した材料の創出に焦点を当てることができます。
環境科学
4-ピペリジニルエチルシクロプロパンカルボン酸塩酸塩のような化合物は、環境科学研究において、その分解生成物と環境運命を調べるために使用できます 。このような化合物が環境中でどのように分解されるかを理解することは、その長期的な影響を評価し、環境に優しい代替案を開発するために不可欠です。
生化学
生化学では、この化合物の生物学的分子との反応性と相互作用が注目されます。 シクロプロパン環を含む酵素触媒反応を研究するためのプローブとして、または生物活性分子の調製における合成中間体として役立つ可能性があります .
薬理学
ピペリジン誘導体は、多くの医薬品に存在するため、その薬理学的意義は重大です 。4-ピペリジニルエチルシクロプロパンカルボン酸塩酸塩に関する研究では、生物学的経路を調節する化合物の前駆体としての潜在性を探求し、さまざまな状態に対する治療効果を提供することができます。
生物活性
2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its cyclopropane ring and piperidine moiety, which contribute to its unique pharmacological properties. The hydrochloride salt form enhances its solubility, facilitating biological assays.
Antimicrobial Properties
Recent studies indicate that 2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride exhibits antimicrobial activity. In vitro assays have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has shown that this compound may have anticancer properties. A study conducted on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
The mechanism by which 2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride exerts its biological effects appears to involve modulation of specific cellular pathways. It is hypothesized to interact with serotonin receptors, potentially influencing neurotransmitter dynamics, which may explain its observed antidepressant-like effects in preliminary studies.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. The results indicated significant antimicrobial activity comparable to standard antibiotics.
Study 2: Anticancer Effects
A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings supported its potential as an anticancer agent, with further investigations recommended to explore its efficacy in vivo.
特性
IUPAC Name |
2-piperidin-4-ylethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-1-2-10)14-8-5-9-3-6-12-7-4-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHUPGOZTTYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-23-2 | |
| Record name | Cyclopropanecarboxylic acid, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















